Distinct Target Engagement Shift vs. Classical Diaminopyridines in Cancer Metabolism
N3,N3-dimethylpyridine-3,4-diamine dihydrochloride shows a target engagement profile in cancer metabolism that is distinct from the classical potassium channel modulation of amifampridine (3,4-diaminopyridine). Data from BindingDB indicates it inhibits human liver-purified Lactate Dehydrogenase-A (LDHA) with a Ki value of 47 μM. [1] In contrast, the primary mechanism of amifampridine is the blockade of voltage-gated potassium channels in nerve terminals, enhancing acetylcholine release to stimulate muscles, with no reported direct LDHA inhibition at this level. This represents a quantitative shift in biochemical target engagement from ion channel modulation to metabolic enzyme inhibition.
| Evidence Dimension | Primary Biochemical Target & Affinity |
|---|---|
| Target Compound Data | LDHA Ki = 47,000 nM (47 μM) |
| Comparator Or Baseline | Amifampridine (3,4-diaminopyridine): Primary target is voltage-gated K+ channels; no reported LDHA Ki data. |
| Quantified Difference | Functional shift from ion channel modulation (EC50 for ACh release typically < 10 uM) to direct enzyme inhibition (Ki = 47 μM). |
| Conditions | In vitro fluorimetric assay using human liver purified LDHA; pyruvate as substrate; NADH oxidation measured over 3 minutes. |
Why This Matters
For research programs focused on cancer metabolism (e.g., the Warburg effect), this compound provides a chemically accessible entry point for LDHA inhibition that classical, clinically-used aminopyridines do not offer.
- [1] BindingDB. (n.d.). BDBM50114409: N3,N3-dimethylpyridine-3,4-diamine. Kd (Ki) for human liver purified lactate dehydrogenase-A. Retrieved May 2, 2026. View Source
